molecular formula C20H14ClN3OS B5487401 N-(3-chloro-2-pyridinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide

N-(3-chloro-2-pyridinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide

Cat. No. B5487401
M. Wt: 379.9 g/mol
InChI Key: FAEMDDSOBXWUDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-2-pyridinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide, also known as CTQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CTQ belongs to the class of quinolinecarboxamides, which have been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-pyridinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes, including NF-κB, JAK/STAT, and PI3K/Akt/mTOR. These pathways and enzymes are involved in various cellular processes, including cell proliferation, apoptosis, and inflammation. By inhibiting these pathways and enzymes, N-(3-chloro-2-pyridinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide may be able to exert its anti-cancer, anti-inflammatory, and anti-viral effects.
Biochemical and Physiological Effects
N-(3-chloro-2-pyridinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. N-(3-chloro-2-pyridinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has also been shown to modulate the expression of various genes and proteins involved in these processes. In addition, N-(3-chloro-2-pyridinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-chloro-2-pyridinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide in lab experiments is its broad range of biological activities, which makes it a versatile tool for studying various cellular processes. Another advantage is its low toxicity, which allows for higher concentrations to be used in experiments without causing significant harm to cells or animals. However, one limitation of using N-(3-chloro-2-pyridinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide is its relatively low yield in synthesis, which can limit its availability for large-scale experiments. In addition, the mechanism of action of N-(3-chloro-2-pyridinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

For research on N-(3-chloro-2-pyridinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide include further studies on its mechanism of action, as well as its potential applications in other areas of scientific research, such as neurodegenerative diseases and autoimmune disorders. In addition, further optimization of the synthesis method of N-(3-chloro-2-pyridinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide may improve its yield and availability for large-scale experiments. Finally, studies on the pharmacokinetics and pharmacodynamics of N-(3-chloro-2-pyridinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide may provide valuable information for its potential use as a therapeutic agent in humans.

Synthesis Methods

The synthesis of N-(3-chloro-2-pyridinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide involves the reaction of 3-chloro-2-pyridinylamine with 5-methyl-2-thiophene carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with 4-chloroquinoline-3-carboxylic acid in the presence of DCC and DMAP to yield N-(3-chloro-2-pyridinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide. The overall yield of the synthesis is around 30-40%.

Scientific Research Applications

N-(3-chloro-2-pyridinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has been studied for its potential applications in various scientific research areas, including cancer, inflammation, and infectious diseases. In cancer research, N-(3-chloro-2-pyridinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(3-chloro-2-pyridinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In inflammation research, N-(3-chloro-2-pyridinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and other immune cells. In infectious disease research, N-(3-chloro-2-pyridinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has been shown to inhibit the replication of various viruses, including HIV, hepatitis C virus, and dengue virus.

properties

IUPAC Name

N-(3-chloropyridin-2-yl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3OS/c1-12-8-9-18(26-12)17-11-14(13-5-2-3-7-16(13)23-17)20(25)24-19-15(21)6-4-10-22-19/h2-11H,1H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAEMDDSOBXWUDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C=CC=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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